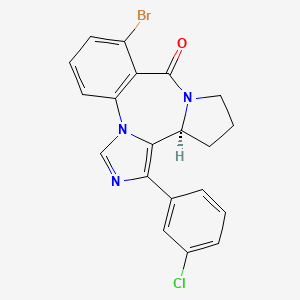![molecular formula C14H14O4 B14336382 [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- CAS No. 107777-49-1](/img/structure/B14336382.png)
[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy-: is an organic compound that belongs to the biphenyl family This compound is characterized by two hydroxyl groups and two methoxy groups attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- typically involves the reaction of 2,2’-dihydroxybiphenyl with methoxy reagents under specific conditions. One common method is the methylation of 2,2’-dihydroxybiphenyl using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy-.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Dihydroxybiphenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antioxidant Properties: Its antioxidant properties are explored for potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-2,2’-diol: Lacks the methoxy groups, leading to different chemical properties and reactivity.
[1,1’-Biphenyl]-2,2’-dimethoxy-: Lacks the hydroxyl groups, resulting in different applications and biological activities.
[1,1’-Biphenyl]-4,4’-diol, 6,6’-dimethoxy-: Different substitution pattern on the biphenyl rings, affecting its chemical behavior and uses.
Uniqueness: The presence of both hydroxyl and methoxy groups in [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- imparts unique chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial applications highlight its significance.
Propiedades
Número CAS |
107777-49-1 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-(2-hydroxy-6-methoxyphenyl)-3-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8,15-16H,1-2H3 |
Clave InChI |
JMRBJLVTXSIPQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




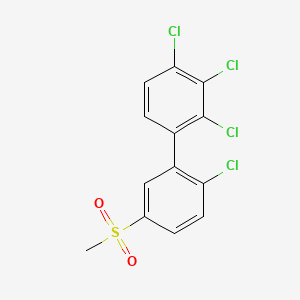
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
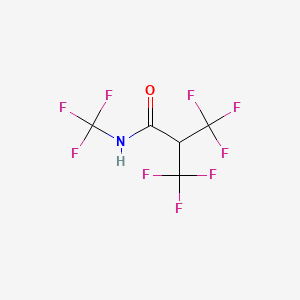
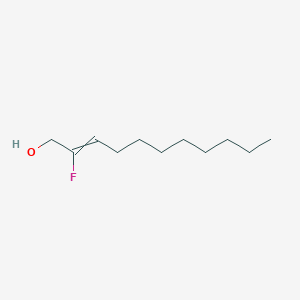
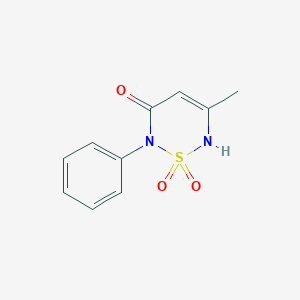
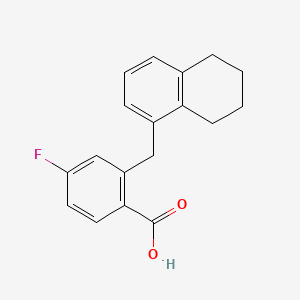

![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)


